

# Chemical structure and properties of Edoxaban Tosylate

Author: BenchChem Technical Support Team. Date: December 2025



# Edoxaban Tosylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Edoxaban, a direct oral anticoagulant (DOAC), represents a significant advancement in the prevention and treatment of thromboembolic disorders.[1] Marketed as **Edoxaban Tosylate**, this small molecule is a highly potent, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[2][3] Unlike traditional anticoagulants, edoxaban's targeted mechanism of action offers a predictable pharmacokinetic and pharmacodynamic profile, reducing the need for frequent monitoring.[1] This guide provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for **Edoxaban Tosylate**.

## **Chemical Structure and Properties**

Edoxaban is administered as the tosylate salt, often in a monohydrate form.[4]

IUPAC Name: N'-(5-chloro-2-pyridinyl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[2][5]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid



CAS Number: 480449-71-6 (anhydrous), 1229194-11-9 (monohydrate)

Chemical Formula: C24H30ClN7O4S · C7H8O3S (anhydrous) | C24H30ClN7O4S · C7H8O3S · H2O

(monohydrate)

Molecular Weight: 720.26 g/mol (anhydrous) | 738.27 g/mol (monohydrate)

### **Physicochemical Properties**

A summary of the key physicochemical properties of **Edoxaban Tosylate** is presented in the table below.

| Property      | Value                                                                                                 | Reference(s) |
|---------------|-------------------------------------------------------------------------------------------------------|--------------|
| Appearance    | White to pale yellowish-white crystalline powder                                                      | [6]          |
| Melting Point | >213°C (decomposition)                                                                                | [5]          |
| Solubility    | Slightly soluble in water and DMSO. The solubility of edoxaban tosylate decreases with increasing pH. | [6][7]       |
| рКа           | 6.7                                                                                                   | [6]          |
| LogP          | 1.29                                                                                                  | [8]          |

### **Mechanism of Action: Direct Factor Xa Inhibition**

Edoxaban's anticoagulant effect stems from its direct, selective, and reversible inhibition of Factor Xa (FXa). FXa occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is the key component of the prothrombinase complex, which is responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade that leads to fibrin formation.[1]

By binding directly to the active site of both free FXa and FXa within the prothrombinase complex, edoxaban effectively blocks this conversion, thereby inhibiting thrombin generation



and subsequent clot formation.[5][6] This targeted inhibition results in a predictable anticoagulant response.



Click to download full resolution via product page

Figure 1: Edoxaban's site of action in the coagulation cascade.

## **Quantitative Data: Potency and Selectivity**

The high affinity and selectivity of edoxaban for FXa are demonstrated by its low inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values.



| Parameter                              | Target                                                                          | Value    | Reference(s) |
|----------------------------------------|---------------------------------------------------------------------------------|----------|--------------|
| Ki                                     | Free Factor Xa                                                                  | 0.561 nM | [2][7]       |
| Prothrombinase-<br>complexed Factor Xa | 2.98 nM                                                                         | [6]      |              |
| IC50                                   | Factor Xa                                                                       | 3 nM     | [2]          |
| Selectivity                            | >10,000-fold for FXa<br>over other coagulation<br>proteases (e.g.,<br>thrombin) | [6][9]   |              |

# **Pharmacokinetics and Pharmacodynamics**

A summary of key pharmacokinetic and pharmacodynamic parameters of edoxaban is provided below.

| Parameter                                   | Value                                                                                                                | Reference(s) |
|---------------------------------------------|----------------------------------------------------------------------------------------------------------------------|--------------|
| Bioavailability                             | ~62%                                                                                                                 | [2][10]      |
| Time to Peak Plasma<br>Concentration (Tmax) | 1-2 hours                                                                                                            | [2][10]      |
| Elimination Half-life                       | 10-14 hours                                                                                                          | [2][10]      |
| Volume of Distribution (Vd)                 | ~107 L                                                                                                               | [2][10]      |
| Clearance                                   | ~50% renal, ~50% metabolism and biliary secretion                                                                    | [2][10]      |
| Effect on Coagulation Assays                | Prolongs Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) in a concentration-dependent manner. | [2][5]       |

## **Experimental Protocols**



#### **Chromogenic Anti-Factor Xa Assay**

This is the recommended method for quantifying the anticoagulant effect of edoxaban.[4][11] [12]

Principle: This assay measures the residual activity of a known amount of FXa after its inhibition by edoxaban in a plasma sample. The remaining FXa cleaves a chromogenic substrate, releasing a colored product. The intensity of the color is inversely proportional to the concentration of edoxaban.[1][12]

#### Methodology:

- Sample Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.
- Assay Procedure:
  - A plasma sample containing edoxaban is incubated with a known excess of Factor Xa.
  - A chromogenic substrate specific for FXa is added.
  - The residual FXa cleaves the substrate, leading to a color change.
  - The change in absorbance is measured spectrophotometrically (typically at 405 nm).
- Quantification: The edoxaban concentration is determined by comparing the sample's absorbance to a standard curve generated with known concentrations of edoxaban.[12]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edoxaban Wikipedia [en.wikipedia.org]
- 4. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edoxaban StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. Population pharmacokinetics and pharmacodynamics of edoxaban in pediatric patients -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Edoxaban: a new oral direct factor xa inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chemical structure and properties of Edoxaban Tosylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1437204#chemical-structure-and-properties-of-edoxaban-tosylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com